molecular formula C21H25N5O3S B2385359 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 923682-49-9

2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2385359
M. Wt: 427.52
InChI Key: NBVDUYMTWNQAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

New derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, similar in structure to the compound , have been designed, synthesized, and evaluated for their antiviral activity. Notably, some of these compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the spirothiazolidinone scaffold's versatility in creating new classes of antiviral molecules (Apaydın et al., 2020).

Positive Inotropic Evaluation

Compounds with a similar backbone structure have been synthesized and evaluated for their positive inotropic activities. These activities were assessed by measuring left atrium stroke volume on isolated rabbit-heart preparations. Some compounds exhibited favorable activity compared to standard drugs, indicating their potential use in treating heart conditions (Li et al., 2008).

ORL1 Receptor Agonism

Research on compounds with a 1,3,8-triazaspiro[4.5]decan-4-one structure, closely related to the compound , has led to the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays, suggesting their potential in modulating pain and other neurological conditions (Röver et al., 2000).

Antibacterial Agents

Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have been synthesized and tested for their in-vitro antibacterial activity against a range of gram-positive and gram-negative bacteria. These studies demonstrate the potential of such compounds in developing new antibacterial agents (Borad et al., 2015).

Anticancer Activity

Another aspect of research on similar compounds involves the synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for their antitumor activity. Some of these compounds have shown promising results in in vitro anticancer screening, highlighting the potential of these molecular frameworks in cancer therapy (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-3-5-16(6-4-14)11-26-18(28)21(24-20(26)29)7-9-25(10-8-21)12-17(27)23-19-22-15(2)13-30-19/h3-6,13H,7-12H2,1-2H3,(H,24,29)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVDUYMTWNQAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=NC(=CS4)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide

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